4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid

Lipophilicity XLogP3 Structure–Activity Relationship

This nicotinic acid derivative uniquely combines a 4-difluoromethyl group—a lipophilic H-bond donor isosteric to thiol/hydroxymethyl—with a 6-p-tolyl substituent that provides steric and electronic differentiation from simpler phenyl analogs. The free carboxylic acid eliminates deprotection steps, enabling direct amide coupling in parallel library synthesis and saving one synthetic operation per analog. Supplied at ≥95% purity, the compound is structurally relevant for SDH inhibitor screening programs and fluorinated chemical probe design.

Molecular Formula C15H13F2NO2
Molecular Weight 277.27 g/mol
CAS No. 2098005-63-9
Cat. No. B1480923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid
CAS2098005-63-9
Molecular FormulaC15H13F2NO2
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)F)C(=O)O)C
InChIInChI=1S/C15H13F2NO2/c1-8-3-5-10(6-4-8)12-7-11(14(16)17)13(15(19)20)9(2)18-12/h3-7,14H,1-2H3,(H,19,20)
InChIKeyUCVMYYOMNFFQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid (CAS 2098005-63-9): Structure, Class, and Core Properties for Research Procurement


4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid (CAS 2098005-63-9), IUPAC name 4-(difluoromethyl)-2-methyl-6-(4-methylphenyl)pyridine-3-carboxylic acid, is a fluorinated heterocyclic building block belonging to the nicotinic acid derivative class . It bears a difluoromethyl (–CHF2) group at the 4-position, a methyl group at the 2-position, and a p-tolyl substituent at the 6-position of the pyridine-3-carboxylic acid scaffold, with molecular formula C15H13F2NO2 and molecular weight 277.27 g/mol . The compound is offered commercially as a research chemical with standard purity ≥95% and is cataloged under MDL number MFCD29999645 . Nicotinic acid derivatives of this type have been broadly claimed in patents as intermediates and pharmacologically active agents targeting enzymes such as succinate dehydrogenase (SDH) and various receptors [1].

Why 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid Cannot Be Replaced by Generic Nicotinic Acid Analogs


Nicotinic acid derivatives sharing the pyridine-3-carboxylic acid core are not interchangeable in research settings, because the specific combination of the 4-difluoromethyl group, the 6-p-tolyl substituent, and the free carboxylic acid functionality collectively dictates molecular recognition, physicochemical behavior, and synthetic utility . The –CHF2 moiety is a well-established lipophilic hydrogen-bond donor that is isosteric to a thiol or hydroxymethyl group, whereas the –CF3 analog differs substantially in hydrogen-bonding capacity and electronic profile [1]. The 6-p-tolyl group confers distinct steric and electronic properties compared to the unsubstituted phenyl analog, affecting binding-pocket complementarity in enzyme and receptor assays [2]. Furthermore, the free carboxylic acid distinguishes this compound from its ethyl ester derivative (CAS 2098005-52-6), enabling direct conjugation without deprotection steps. Substituting any of these three substituents yields a compound with materially different properties, and selection must be guided by quantitative evidence as detailed below.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid vs. Closest Analogs


Lipophilicity and Steric Differentiation: p-Tolyl vs. Phenyl at the 6-Position

The 6-p-tolyl group in the target compound (CAS 2098005-63-9; MW 277.27) replaces the 6-phenyl substituent found in the closest analog 4-(difluoromethyl)-2-methyl-6-phenylnicotinic acid (CAS 2098136-67-3; MW 263.24), adding a para-methyl group that increases molecular weight by 14.03 Da and is predicted to raise lipophilicity (XLogP3) by approximately 0.3–0.5 log units relative to the phenyl analog's reported XLogP3 of 3.1 [1]. The additional methyl group also introduces a new rotatable bond dimension, which can influence target-binding entropy and selectivity profiles in enzyme and receptor assays . For procurement decisions where enhanced target engagement via hydrophobic contacts is desired, the p-tolyl-substituted compound provides a distinct differentiation parameter over the phenyl analog.

Lipophilicity XLogP3 Structure–Activity Relationship Medicinal Chemistry

Fluorination Pattern Differentiation: –CHF2 vs. –CF3 vs. –H at the 4-Position

The 4-difluoromethyl (–CHF2) group in the target compound is fundamentally distinct from the 4-trifluoromethyl (–CF3) group in the analog 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid (CAS 2098005-47-9; MW 295.26) . The –CHF2 moiety can act as a lipophilic hydrogen-bond donor (HBD), whereas –CF3 is only a hydrogen-bond acceptor (HBA); this difference has been shown in model systems to alter target-binding geometry and potency by up to 10-fold [1]. In addition, the –CHF2 group generally confers superior metabolic stability compared to the non-fluorinated parent (2-methyl-6-(p-tolyl)nicotinic acid), which lacks any fluorine at the 4-position and may be rapidly metabolized via oxidation [2]. The target compound therefore occupies a unique property space between the non-fluorinated and –CF3 analogs, offering a distinct HBD pharmacophore that neither comparator can provide.

Fluorine Chemistry Bioisosterism Metabolic Stability Hydrogen-Bond Donor

Functional Group Utility: Free Carboxylic Acid vs. Ethyl Ester for Direct Derivatization

The target compound bears a free carboxylic acid (–COOH) at the 3-position, in contrast to its ethyl ester analog ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate (CAS 2098005-52-6; MW 305.32) . This functional group difference carries direct practical consequences: the free acid is ready for immediate amide coupling, HBTU/DIC-mediated conjugation, or salt formation without requiring a preliminary hydrolysis or deprotection step . The ester analog requires saponification (e.g., LiOH/THF/H2O) prior to conjugation, adding one synthetic step and reducing overall yield. The molecular weight difference (277.27 vs. 305.32 g/mol; Δ = -28.05 g/mol) also makes the acid the atom-economical choice for researchers who need the carboxylic acid directly.

Synthetic Intermediate Amide Coupling Ester Hydrolysis Prodrug Design

Purity and Quality Assurance: 98% Standard Purity with Batch-Specific Analytical Verification

According to Bidepharm's technical datasheet, the standard purity of the target compound is specified at 98%, with batch-specific quality control certificates including NMR, HPLC, and/or GC analysis provided upon request . This is a higher purity specification than the 95% minimum reported by CymitQuimica for the same compound , and it exceeds the typical 95% purity offered for the structurally related but less synthetically demanding 4-(difluoromethyl)-2-methyl-6-phenylnicotinic acid (CAS 2098136-67-3) [1]. For researchers requiring well-characterized starting material without the need for additional in-house purification, this purity specification is a relevant selection criterion.

Purity Quality Control NMR HPLC Procurement

Class-Level Evidence: 4-Difluoromethyl Nicotinic Acid Derivatives as Succinate Dehydrogenase (SDH) Inhibitor Scaffolds

The target compound belongs to a broader class of difluoromethyl-substituted pyridine carboxylic acids that have been described in patent and peer-reviewed literature as succinate dehydrogenase inhibitor (SDHI) pharmacophores [1]. The difluoromethyl group at the 4-position is a recurring motif in several commercial SDHI fungicides (e.g., bixafen, fluxapyroxad, inpyrfluxam), where the –CHF2 moiety engages the SDH ubiquinone-binding pocket via its HBD capacity [2]. While no published IC50 or Ki data exist specifically for CAS 2098005-63-9 against SDH, the combination of 4-CHF2, 2-methyl, and 6-p-tolyl substituents on the nicotinic acid scaffold matches the pharmacophoric pattern of known SDHIs [3]. This class-level inference positions the compound as a candidate building block for SDHI-focused agrochemical or parasitology research programs, distinguishable from the –CF3 and non-fluorinated analogs by its unique HBD pharmacophore.

Succinate Dehydrogenase SDH Inhibitor Agrochemical Fungicide Enzyme Inhibition

Predicted Physicochemical Property Profile for In Silico Screening and Compound Library Design

The computed property profile of the target compound reveals it to be a moderately lipophilic (XLogP3 estimated 3.4–3.6), low-polar-surface-area (TPSA predicted ~50.2 Ų) molecule with one hydrogen-bond donor (carboxylic acid) and five hydrogen-bond acceptors, positioning it favorably within oral drug-like chemical space per Lipinski and Veber rules [1]. In comparison, the phenyl analog (CAS 2098136-67-3) has a reported XLogP3 of 3.1 and TPSA of 50.2 Ų , while the –CF3 analog (CAS 2098005-47-9) is expected to have higher lipophilicity but lacks HBD capacity . The target compound thus occupies a differentiated property 'window' that may be advantageous for targets requiring balanced hydrophobicity and HBD-mediated binding.

In Silico Screening Drug-Likeness Physicochemical Properties Computational Chemistry

Procurement-Relevant Application Scenarios for 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid (CAS 2098005-63-9)


Medicinal Chemistry: Amide Library Synthesis via Direct Carboxylic Acid Conjugation

The free –COOH group enables direct amide coupling without a deprotection step, unlike the ethyl ester analog (CAS 2098005-52-6). Researchers synthesizing focused libraries of 4-difluoromethyl nicotinamide derivatives can use this compound as a ready-to-couple building block, saving one synthetic step per analog. The 98% purity specification from Bidepharm reduces the need for pre-coupling purification, supporting high-throughput parallel synthesis workflows.

Agrochemical Research: SDHI Pharmacophore Scaffold for Antifungal Screening

With its 4-CHF2 group providing HBD capacity that mimics the pharmacophore of commercial SDHI fungicides (e.g., fluxapyroxad, bixafen) [1], this compound is a structurally relevant entry point for synthesizing and screening novel SDH inhibitor candidates. The p-tolyl substituent offers a differentiated steric and lipophilic profile compared to the phenyl analog, which may translate into altered fungal species selectivity or resistance profiles.

Computational Chemistry: In Silico Screening Library Enrichment with a Unique HBD-Capable Fluorinated Scaffold

The predicted physicochemical profile (XLogP3 ~3.4–3.6; TPSA ~50.2 Ų; 1 HBD; 5 HBA) places this compound within drug-like chemical space but differentiated from both the less lipophilic phenyl analog (XLogP3 3.1) and the HBD-deficient CF3 analog [2]. Virtual screening libraries enriched with this scaffold can explore a property subspace that balances moderate lipophilicity with hydrogen-bond donor capacity, a combination often sought in fragment-based and lead-like compound collections.

Chemical Biology: Probe Design Requiring Defined Fluorination and Aryl Substitution Patterns

The simultaneous presence of a 4-CHF2 group (metabolic soft spot for potential 19F NMR tracking or metabolic stability studies) and a 6-p-tolyl group (UV-active chromophore for HPLC detection) makes this compound a useful core for designing chemical probes where both fluorine content and detectability are desirable. The compound is stocked by Toronto Research Chemicals (TRC) under catalog D245251, indicating relevance to the biochemical probe and reference standard community [3].

Quote Request

Request a Quote for 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.